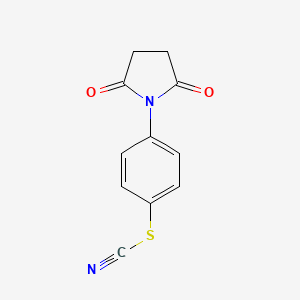
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is a complex organic compound with a unique structure that includes both isoquinoline and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the isoquinoline moiety .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile.
Reduction: Formation of 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The nitrile group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzylamine
- 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid
Uniqueness
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
656233-99-7 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c1-21-17-13-6-3-7-15(20)16(13)14(10-19-17)12-5-2-4-11(8-12)9-18/h2-8,10,20H,1H3 |
InChI Key |
HQSOFXSCXCECAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)

![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)


![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole](/img/structure/B12529947.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)
